2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
Description
Structure and Physicochemical Properties The compound 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone (molecular formula: C₁₂H₂₃ClN₂O, molar mass: 246.78 g/mol) features a piperidine core substituted with a methyl-isopropylamino-methyl group at the 2-position and a chloroethanone moiety at the 1-position .
Such compounds are often intermediates in drug discovery, particularly for targeting neurological or anticancer pathways due to their tertiary amine and ketone functionalities .
Properties
IUPAC Name |
2-chloro-1-[2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O/c1-10(2)14(3)9-11-6-4-5-7-15(11)12(16)8-13/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAJMDVBNVFWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCCN1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves the reaction of piperidine derivatives with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation with potassium permanganate can introduce a ketone or alcohol functional group.
Scientific Research Applications
2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the effects of piperidine derivatives on various biological pathways and receptors.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
Key Insights :
- However, the absence of the chloroethanone group reduces electrophilic reactivity compared to the target compound.
- The acetamide group may confer resistance to hydrolysis relative to the ketone.
- Bulky Substituted Piperidines (e.g., ): Steric hindrance from diphenyl groups limits ring puckering and may reduce binding affinity to compact active sites, contrasting with the target compound’s more flexible piperidine scaffold.
Chloroethanone Derivatives with Heterocyclic Moieties
Key Insights :
- Polycyclic Chloroethanones (e.g., ): Fluorene-based derivatives exhibit extended conjugation, enhancing UV absorption and rigidity, which contrasts with the target compound’s aliphatic flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
